molecular formula C28H31F6NO3 B1447072 BIO-32546

BIO-32546

Cat. No.: B1447072
M. Wt: 543.5 g/mol
InChI Key: PZASAAIJIFDWSB-CKPDSHCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of this compound is Autotaxin (ATX) . ATX is a lysophospholipase D that is the main enzyme responsible for generating Lysophosphatidic Acid (LPA) in body fluids . It plays a critical role in vascular and neuronal development and has been implicated in various diseases such as primary brain tumor, fibrosis, rheumatoid arthritis, and neurological diseases like multiple sclerosis, Alzheimer’s disease, and neuropathic pain .

Mode of Action

This compound is a potent, selective, non-zinc-binding reversible inhibitor of Autotaxin . It interacts with ATX to inhibit its lysophospholipase D activity, thereby reducing the production of LPA .

Biochemical Pathways

By inhibiting ATX, this compound disrupts the biochemical pathway that leads to the production of LPA . LPA is a bioactive lipid mediator that plays a role in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain . Therefore, the inhibition of ATX and the subsequent reduction in LPA levels can have significant downstream effects on these processes.

Pharmacokinetics

This compound is orally bioavailable and can penetrate the brain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of LPA levels in the body . This can lead to a decrease in the physiological and pathological processes mediated by LPA, as mentioned above. In particular, it has been shown to be effective in a rat model of rheumatoid arthritis .

Preparation Methods

The synthesis of BIO-32546 involves several steps, starting from the preparation of the mother liquor. The compound is dissolved in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 milligrams per milliliter . The synthetic route and specific reaction conditions are detailed in the patent US20170158687A1 . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

BIO-32546 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Biological Activity

BIO-32546 is a novel compound recognized for its potent inhibitory effects on autotaxin (ATX), a lysophospholipase D enzyme involved in the production of lysophosphatidic acid (LPA). This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in various disease models, and detailed research findings.

Overview of Autotaxin and Its Role

Autotaxin is crucial in several physiological and pathological processes, including:

  • Neuronal Development : ATX plays a significant role in the development of the vascular and nervous systems.
  • Disease Implications : It has been implicated in conditions such as multiple sclerosis, Alzheimer's disease, neuropathic pain, and various cancers .

Given the involvement of ATX in these diseases, selective inhibition of this enzyme presents a promising therapeutic strategy.

Discovery and Characteristics of this compound

This compound was developed as a selective non-zinc binding reversible inhibitor of ATX. Key characteristics include:

  • Potency : The compound exhibits an IC50 value of approximately 1 nM against ATX, indicating strong inhibitory activity .
  • Bioavailability : It is orally bioavailable and capable of penetrating the blood-brain barrier, making it suitable for treating central nervous system disorders .
  • Pharmacokinetics : In pharmacokinetic studies conducted on male C57BL/6 mice, this compound demonstrated favorable parameters, as summarized in Table 1.

Table 1: Pharmacokinetic Parameters of this compound

RouteDose (mg/kg)TissueCl (mL/min/kg)Vss (L/kg)t1/2 (hr)AUC0–24 h (ng/mL*hr)Cmax (ng/mL)Tmax (hr)F (%)
IV2.32Plasma6.092.364.7261701270--
Brain----30203.00-
PO10Plasma1220010703.005188407.00-
Brain------Kp,uu = 0.11

Efficacy in Disease Models

This compound has been evaluated for its efficacy in various preclinical models:

  • Neuropathic Pain : In models simulating acute pain, this compound significantly reduced LPA levels, correlating with its pharmacodynamic profile .
  • Potential for Other Neurological Disorders : The compound's ability to penetrate the brain opens avenues for investigating its effects on other neurological conditions like Alzheimer's disease and multiple sclerosis .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vivo Efficacy Study :
    • A study demonstrated that administration of this compound led to a sustained reduction in LPA levels over time, providing evidence for its therapeutic potential in managing neuropathic pain .
  • Structure-Activity Relationship (SAR) :
    • Extensive SAR studies were conducted to optimize the compound's efficacy and selectivity against ATX. Modifications to its chemical structure enhanced potency while minimizing off-target effects .
  • Comparative Analysis with Other Inhibitors :
    • Compared to other known ATX inhibitors like PF-8380, this compound showed superior potency and selectivity, highlighting its potential as a leading candidate for further development .

Properties

IUPAC Name

8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZASAAIJIFDWSB-CKPDSHCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BIO-32546 interact with ATX and what are the downstream effects of this interaction?

A1: this compound acts as a nonzinc binding reversible inhibitor of ATX []. Unlike other known ATX inhibitors, it doesn't interact with the enzyme's zinc-binding site. While the exact mechanism of inhibition requires further investigation, the reversible nature of the binding suggests a competitive or non-competitive interaction with the enzyme.

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